![molecular formula C15H15N B1632749 6-Phenyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1632749.png)
6-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Description
6-Phenyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Effects
Research indicates that derivatives of 6-P-THIQ exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that certain derivatives can alleviate symptoms associated with diabetic neuropathy by restoring neurotransmitter levels in the brain.
Antimicrobial Activity
6-P-THIQ and its derivatives have demonstrated significant antimicrobial properties. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance the antimicrobial efficacy against various pathogens. For example, halogenated derivatives have shown increased potency against specific bacterial strains .
Potential Therapeutic Uses
The compound has potential therapeutic applications as a precursor for drugs targeting neurodegenerative diseases and bacterial infections. Notably, certain derivatives have been explored for their antiulcer and antidepressant activities in preclinical studies .
The biological activities of 6-P-THIQ are primarily attributed to its interaction with various biochemical pathways. The compound has been studied for its effects on:
- Dopamine Reuptake Inhibition : Some derivatives exhibit potent inhibition of dopamine reuptake, suggesting potential applications in treating mood disorders.
- Antihyperalgesic Effects : Research involving diabetic mice has shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) can significantly reduce neuropathic pain symptoms comparable to standard treatments like gabapentin.
Synthetic Applications
6-P-THIQ serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways to develop new compounds with enhanced biological activities .
Case Study 1: Neuroprotective Properties
A study investigated the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on streptozotocin-induced diabetic neuropathic pain in mice. The results indicated that this compound mitigated mechanical allodynia and thermal hyperalgesia by restoring neurotransmitter levels in key brain regions.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial efficacy revealed that specific modifications on the phenyl ring significantly enhanced the activity against Mycobacterium species. Certain compounds demonstrated moderate potency, emphasizing the importance of structural modifications for biological activity .
Summary of Applications
Application Area | Description |
---|---|
Neuroprotection | Alleviates symptoms of neurodegenerative diseases and neuropathic pain |
Antimicrobial Activity | Effective against various bacterial strains; potency enhanced by modifications |
Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |
Drug Development | Potential precursor for drugs targeting neurodegenerative diseases and infections |
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h1-7,10,16H,8-9,11H2 |
InChI Key |
NZZKRRROOQVMFN-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.